spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1'-cyclohexane]
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Overview
Description
Spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] is a heterocyclic compound that features a spiro linkage between a tetrazoloquinazoline and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] typically involves the reaction of a quinazoline derivative with a tetrazole precursor under specific conditions. One common method involves the Mannich reaction, where the quinazoline derivative reacts with formaldehyde and a primary amine in the presence of an alcohol solvent such as methanol . The reaction conditions often require refluxing and careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted spiro compounds with different functional groups.
Scientific Research Applications
Spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: Shares a similar spiro linkage but differs in the heterocyclic components.
1,2,4-Triazolo[1,5-a]quinazolinone: Another heterocyclic compound with a triazoloquinazoline core.
Uniqueness
Spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1’-cyclohexane] is unique due to its specific spiro linkage and the combination of tetrazoloquinazoline and cyclohexane rings
Properties
Molecular Formula |
C13H19N5 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
spiro[5,6,7,8-tetrahydro-4H-tetrazolo[5,1-b]quinazoline-9,1'-cyclohexane] |
InChI |
InChI=1S/C13H19N5/c1-4-8-13(9-5-1)10-6-2-3-7-11(10)14-12-15-16-17-18(12)13/h1-9H2,(H,14,15,17) |
InChI Key |
OKLQPRBNULENCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)NC4=NN=NN24 |
Origin of Product |
United States |
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